GPR35 Agonist Activity
N-Benzyl-3-chloropyrazin-2-amine exhibits measurable agonist activity at the human G-protein coupled receptor 35 (GPR35) with an IC₅₀ of 8.61 μM (8.61×10³ nM) in a cellular desensitization assay using HT-29 cells [1]. In contrast, the non-chlorinated parent analog N-benzylpyrazin-2-amine (CAS 7375-45-3) has no reported GPR35 activity in public databases, with its documented biological profile limited to antimycobacterial activity (MIC = 12.5 μg/mL against M. tuberculosis) . The 3-chloro substitution confers distinct GPCR-targeting capability absent in the non-halogenated analog.
| Evidence Dimension | GPR35 agonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.61 μM |
| Comparator Or Baseline | N-Benzylpyrazin-2-amine (CAS 7375-45-3): no reported GPR35 activity |
| Quantified Difference | Qualitative difference: activity present vs. unreported |
| Conditions | Human HT-29 cells; agonist activity assessed via induction of cell desensitization to 1 μM zaprinast; 1 hr preincubation |
Why This Matters
For researchers screening orphan GPCR targets or developing GPR35 modulators for inflammatory or metabolic indications, the 3-chloro substitution provides a specific pharmacological handle absent in non-halogenated analogs.
- [1] BindingDB. (2020). BDBM50259840 (CHEMBL4078055): Agonist activity at GPR35 in human HT-29 cells (IC₅₀ = 8.61E+3 nM). Dalian Institute of Chemical Physics / ChEMBL. View Source
